An In-depth Technical Guide to (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS Number: 17435-30-2)
An In-depth Technical Guide to (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS Number: 17435-30-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a chiral aminopyrimidine derivative of significant interest in contemporary medicinal chemistry. Its structural architecture, featuring a reactive chloropyrimidine core and a chiral (R)-1-aminopropan-2-ol side chain, positions it as a crucial building block in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its pivotal role in the development of next-generation kinase inhibitors. As a Senior Application Scientist, the following sections are designed to offer not just procedural details, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Chemical Identity and Physicochemical Properties
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its chirality is a critical feature, as stereoisomers of a drug can have significantly different pharmacological and toxicological profiles.
| Property | Value | Source |
| CAS Number | 17435-30-2 | [1] |
| Molecular Formula | C₇H₁₁ClN₄O | [2][3] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | Expected to be a solid | General Knowledge |
| Chirality | (R)-enantiomer | Compound Name |
| Related CAS Numbers | 1248283-41-1 (racemate) | [1][4] |
| 1620579-30-7 ((S)-isomer of a related compound) | [1] |
Synthesis and Mechanism
The synthesis of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone in the synthesis of many heterocyclic compounds used in pharmaceuticals[5][6][7].
Synthetic Strategy
The most direct and widely employed route involves the reaction of 5-amino-4,6-dichloropyrimidine with (R)-1-aminopropan-2-ol. The rationale behind this strategy lies in the high reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic attack, which is further activated by the electron-withdrawing nature of the ring nitrogen atoms[5]. The amino group at the 5-position can influence the regioselectivity of the reaction, though in this symmetric starting material, mono-substitution occurs at either the 4 or 6 position.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure synthesized from general methods for SNAr reactions on dichloropyrimidines[5][6].
Materials:
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5-Amino-4,6-dichloropyrimidine (1.0 eq)
-
(R)-1-Aminopropan-2-ol (1.1 eq)
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Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
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To a stirred solution of 5-amino-4,6-dichloropyrimidine in anhydrous DMF, add (R)-1-aminopropan-2-ol and DIPEA.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of the compound and for monitoring reaction progress.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier) is a common starting point. A typical gradient might be 10-90% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the pyrimidine ring shows strong absorbance (e.g., 254 nm). |
| Column Temperature | 30-40 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The expected spectra would show characteristic signals for the pyrimidine ring protons, the aminopropanol side chain, and the respective carbon atoms.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
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Pyrimidine CH: A singlet in the aromatic region.
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NH protons: Broad signals, the chemical shift of which will be solvent and concentration-dependent.
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CH₂-N: A multiplet.
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CH-OH: A multiplet.
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CH₃: A doublet.
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OH: A broad singlet, which may exchange with D₂O.
Expected ¹³C NMR Chemical Shifts:
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Signals corresponding to the carbons of the pyrimidine ring.
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Signals for the three carbons of the propan-2-ol side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would be at m/z 203.64.
Applications in Drug Development: A Key Intermediate for BTK Inhibitors
The primary application of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors[6][8][9]. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has emerged as a highly effective therapeutic strategy for various B-cell malignancies and autoimmune diseases[10].
The (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol moiety is incorporated into the structure of several BTK inhibitors. The remaining chlorine atom on the pyrimidine ring serves as a handle for further functionalization, often through another nucleophilic substitution or a cross-coupling reaction, to build the final complex drug molecule[11]. The chiral propanolamine side chain is often crucial for establishing key interactions with the target protein, thereby influencing the potency and selectivity of the inhibitor.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol.
General Safety Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood[8][11].
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[11].
-
In case of contact:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[11][12].
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations[11].
Conclusion
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a valuable and versatile intermediate in medicinal chemistry, particularly in the synthesis of BTK inhibitors. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. A thorough understanding of its chemical properties, analytical characterization, and safe handling is paramount for its effective utilization in drug discovery and development programs. The insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently work with this important building block and to accelerate the development of novel therapeutics.
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